molecular formula C18H17N5O2 B15040018 3-(3-ethoxyphenyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(3-ethoxyphenyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15040018
M. Wt: 335.4 g/mol
InChI Key: OJXKXEQCTQMJAW-UDWIEESQSA-N
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Description

3-(3-ETHOXYPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines an ethoxyphenyl group, a pyridinylmethylidene group, and a pyrazole-5-carbohydrazide moiety

Preparation Methods

The synthesis of 3-(3-ETHOXYPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the condensation of 3-ethoxybenzaldehyde with 4-pyridinecarbohydrazide under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Mechanism of Action

The mechanism of action of 3-(3-ETHOXYPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar compounds to 3-(3-ETHOXYPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE include other pyrazole derivatives and hydrazide compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-2-25-15-5-3-4-14(10-15)16-11-17(22-21-16)18(24)23-20-12-13-6-8-19-9-7-13/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

OJXKXEQCTQMJAW-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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